molecular formula C7H4BF5O2 B2574188 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2250114-85-1

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2574188
CAS No.: 2250114-85-1
M. Wt: 225.91
InChI Key: YTTXYOCVMQZDDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is a high-purity benzeneboronic acid derivative offered for research and development applications. This compound is characterized by its molecular formula of C7H4BF5O2 and a molecular weight of 225.91 g/mol . It is identified by CAS Number 2250114-85-1 and MDL Number MFCD27975470 . As a versatile organoboron reagent, its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions are a fundamental tool for constructing biaryl and heterobiaryl structures, which are privileged scaffolds in medicinal chemistry and materials science . The specific substitution pattern on the benzene ring, featuring two fluorine atoms at the ortho positions and a highly electron-withdrawing trifluoromethyl group at the para position, makes this boronic acid a valuable precursor for introducing sterically hindered and electronically unique segments into complex molecules. Researchers utilize this compound to develop novel active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of multiple fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability, making this boronic acid particularly interesting for optimizing the properties of candidate drugs . The product requires specific storage conditions at 2-8°C to maintain stability . This product is intended for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTXYOCVMQZDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves several steps:

    Hydroboration: The initial step involves the reaction of a suitable aryl halide with a boron reagent, such as borane or diborane, to form an arylboronic acid.

    Fluorination: The arylboronic acid is then subjected to fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted benzene derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves:

  • Hydroboration : Reaction of an aryl halide with a boron reagent to form an arylboronic acid.
  • Fluorination : Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, enabling the formation of complex molecules through cross-coupling reactions. It is particularly valuable in producing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionKey Products
Suzuki-Miyaura Cross-CouplingCoupling with aryl or vinyl halides using palladium catalystsBiaryl compounds
OxidationConversion to phenols using oxidizing agentsPhenolic derivatives

Medicinal Chemistry

This compound is explored for its potential in drug development. It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and viral infections.

Case Study: Anticancer Activity
In studies involving prostate cancer cell lines, derivatives of this compound demonstrated significant antiproliferative effects. The introduction of fluorine in the ortho position increased activity against androgen-dependent cancer cells.

Biological Applications

The compound has shown promise in developing fluorescent probes due to its unique electronic properties. These probes are useful for imaging applications in biological systems.

Application AreaDescriptionNotable Findings
Antimicrobial ActivityEffective against bacterial strains like E. coli and Bacillus cereusMIC values lower than established antibiotics
Imaging ProbesSuitable for biological imaging due to electronic propertiesEnhanced imaging capabilities

Research indicates that this compound exhibits antimicrobial activity against various microorganisms.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Comparison Drug
Escherichia coli50Streptomycin
Bacillus cereus25Streptomycin
Candida albicans100Amphotericin B
Aspergillus niger75Amphotericin B

Industrial Applications

In industry, this compound is utilized for producing advanced materials such as polymers and electronic components due to its stability and reactivity. Its unique fluorinated structure also allows exploration in fluorine chemistry, leading to new pathways for creating fluorinated compounds.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of fluorinated boronic acids are heavily influenced by substituents:

Compound Name CAS Number Substituents Key Properties
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid - -CF₃ (para), -F (ortho) High electron-withdrawing effect; enhanced stability in aqueous conditions ; suitable for coupling with sterically demanding partners.
2,6-Difluoro-4-methoxyphenylboronic acid 406482-20-0 -OCH₃ (para), -F (ortho) Methoxy group is electron-donating; lower reactivity in cross-coupling compared to -CF₃ analogs .
(4-Ethoxy-2,6-difluorophenyl)boronic acid 1310403-94-1 -OCH₂CH₃ (para), -F (ortho) Ethoxy group increases steric bulk, potentially slowing reaction rates; moderate hydrolytic stability .
3,5-Bis(trifluoromethyl)benzeneboronic acid 73852-19-4 -CF₃ (meta) Dual -CF₃ groups amplify electron-withdrawing effects; high melting point (219–226°C) and stability .
(3-(Trifluoromethoxy)phenyl)boronic acid 179113-90-7 -OCF₃ (meta) Trifluoromethoxy group balances electron withdrawal and steric effects; intermediate reactivity in couplings .

Physical and Chemical Properties

  • Methoxy-substituted derivatives (e.g., 406482-20-0) likely have lower melting points due to reduced symmetry and weaker dipole interactions.
  • Hydrolytic Stability: Fluorinated boronic acids, including the target compound, demonstrate superior resistance to hydrolysis compared to non-fluorinated analogs. For example, 3,5-bis(trifluoromethyl)benzeneboronic acid is noted for its stability in aqueous media .
  • Methoxy or ethoxy substituents may increase polarity slightly .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound activates the boronic acid for Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts .
  • Steric Considerations : Ortho-fluorine atoms introduce moderate steric hindrance, which may slow coupling with bulky substrates compared to meta-substituted analogs like 3,5-bis(trifluoromethyl)benzeneboronic acid .
  • Yield and Efficiency : While specific data for the target compound is unavailable, structurally similar 2,6-difluoro-4-methoxyphenylboronic acid has been used in synthesizing biaryl intermediates with yields >80% under optimized conditions .

Commercial Availability and Cost

Fluorinated boronic acids are generally expensive due to complex synthesis. For example:

  • 2,6-Bis(trifluoromethyl)benzeneboronic acid (Ref: 54-PC10506) costs €182/g .
  • 4-Benzyloxy-2-trifluoromethylphenylboronic acid pinacol ester is priced at €731/g . The target compound’s cost is likely comparable, influenced by fluorine content and purification challenges.

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS No. 2250114-85-1) is a boronic acid derivative that has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features two fluorine atoms and a trifluoromethyl group attached to a benzene ring, contributing to its distinct electronic characteristics. These properties enhance its reactivity in organic synthesis, particularly in cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi with promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for several microorganisms. For instance, it showed effective inhibition against Escherichia coli and Bacillus cereus, with MIC values lower than those of established antibiotics like streptomycin.
  • In vitro studies demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Comparison Drug
Escherichia coli50Streptomycin
Bacillus cereus25Streptomycin
Candida albicans100Amphotericin B
Aspergillus niger75Amphotericin B

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The boronic acid group can form reversible covalent bonds with diols present in biological molecules, potentially disrupting essential metabolic pathways.

Case Study: Inhibition of Bacterial Growth

In a controlled study, the compound was applied to cultures of Bacillus cereus and Escherichia coli. The results indicated that the compound inhibited bacterial growth more effectively than some traditional antibiotics at comparable concentrations. This suggests that it may serve as a novel antimicrobial agent worth further investigation.

Research Findings

Various studies have characterized the biological activities of boronic acids, including this compound:

  • Anticancer Potential : Preliminary investigations suggest that derivatives of boronic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Fluorescent Probes : Due to its unique electronic properties, this compound is being explored for use in fluorescent probes for imaging applications in biological systems.

Table 2: Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against multiple strains; MIC values promising.
Anticancer ActivityPotential to inhibit cancer cell growth; requires further study.
Imaging ApplicationsSuitable for development as fluorescent probes.

Q & A

Q. How to design experiments comparing reactivity with other fluorinated boronic acids?

  • Conduct competitive coupling reactions under identical conditions (e.g., equimolar mixtures of 2,6-difluoro-4-CF₃ and 3,5-bis-CF₃ analogs). Analyze product ratios via GC-MS to quantify relative reactivities .

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